molecular formula C14H21NO3 B8605371 4-(3-Diethylaminopropyloxy)benzoic acid

4-(3-Diethylaminopropyloxy)benzoic acid

Cat. No.: B8605371
M. Wt: 251.32 g/mol
InChI Key: OQFGYUGGTIPHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Diethylaminopropyloxy)benzoic acid is a synthetic benzoic acid derivative of significant interest in advanced materials research and organic synthesis. The compound features a benzoic acid core substituted with a flexible ether chain terminated by a diethylamino group. This molecular structure, combining a polar carboxylic acid head and a tertiary amine tail, classifies it as a potential building block for supramolecular chemistry and liquid crystal applications . In laboratory research, this compound serves as a key intermediate in the synthesis of more complex molecules. Its primary value lies in its dual functionality; the carboxylic acid group allows for condensation reactions to form esters or amides, while the tertiary amine can be quaternized or act as a weak base. Specific research applications include its investigation as a monomer for functionalized polymers and its role in the development of non-linear optical materials. The mechanism of action in these contexts is often physical, such as influencing molecular alignment through intermolecular interactions, rather than biological activity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the compound with appropriate precautions, consulting the safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-[3-(diethylamino)propoxy]benzoic acid

InChI

InChI=1S/C14H21NO3/c1-3-15(4-2)10-5-11-18-13-8-6-12(7-9-13)14(16)17/h6-9H,3-5,10-11H2,1-2H3,(H,16,17)

InChI Key

OQFGYUGGTIPHEL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 3 Diethylaminopropyloxy Benzoic Acid and Analogues

Strategic Approaches to the Synthesis of the Benzoic Acid Core

The foundation of the target molecule is the 4-hydroxybenzoic acid moiety. Its synthesis and functionalization are critical preliminary steps.

Oxidation Reactions in Carboxylic Acid Synthesis

A primary route to forming the benzoic acid core is through the oxidation of a methyl group on an aromatic ring. A common and economically viable starting material for 4-hydroxybenzoic acid is p-cresol (B1678582) (4-methylphenol). The methyl group of p-cresol can be oxidized to a carboxylic acid.

This transformation can be achieved by introducing molecular oxygen into molten cresol (B1669610) at temperatures exceeding 230°C. google.com This reaction is conducted in the presence of an excess of a caustic alkali, such as potassium hydroxide (B78521), and a copper-based catalyst (e.g., metallic copper or copper oxides). google.com The use of a copper catalyst significantly accelerates the oxidation of cresol, which otherwise proceeds slowly and is prone to side reactions that lower the yield of the desired hydroxybenzoic acid. google.com In a comparative study, the oxidation of p-cresol with potassium hydroxide at 260°C in the presence of cupric oxide resulted in a 70% conversion of p-cresol and a 78% yield of p-hydroxybenzoic acid, whereas in the absence of the catalyst, the conversion was only 31.6% with a 51% yield. google.com

Alternative methods involve cobalt-catalyzed oxidation. For instance, p-cresol can be oxidized with oxygen in the presence of a base and a cobalt compound, such as cobalt(II) chloride, to yield 4-hydroxybenzaldehyde, which can be further oxidized to the carboxylic acid. googleapis.com

Table 1: Comparison of Catalytic Systems for p-Cresol Oxidation

Catalyst Base Temperature (°C) Conversion of p-Cresol (%) Yield of 4-hydroxybenzoic acid (%) Reference
Cupric Oxide KOH 260 70 78 google.com

Esterification and Hydrolysis Pathways

In many synthetic sequences, the carboxylic acid group of 4-hydroxybenzoic acid is protected as an ester to prevent unwanted side reactions during subsequent steps, such as etherification of the phenolic hydroxyl group. The esters of 4-hydroxybenzoic acid, known as parabens, are common intermediates.

Esterification can be carried out by reacting 4-hydroxybenzoic acid with an alcohol in the presence of an acid catalyst. Another method involves reacting the hydroxybenzoic acid with a halogenated compound, like benzyl (B1604629) chloride, in a homogeneous liquid phase with a non-quaternizable tertiary amine. google.com

Once the desired modifications to other parts of the molecule are complete, the ester group is hydrolyzed back to the carboxylic acid. This hydrolysis is typically achieved under basic conditions, for example, by refluxing with a solution of potassium hydroxide in ethanol, followed by acidification to precipitate the final carboxylic acid product. nih.govnih.gov The hydrolysis of the ester bond is a crucial final step in many syntheses of 4-hydroxybenzoic acid derivatives. nih.govresearchgate.netwikipedia.org

Synthesis of the 4-(3-Diethylaminopropyloxy) Substituent

Etherification Reactions for Alkoxyaryl Moieties

The formation of the ether linkage between the phenolic oxygen of the benzoic acid core and the propyl chain is a key coupling reaction.

The Williamson ether synthesis is a widely used and classic method for this transformation. utahtech.edu This reaction involves the deprotonation of the phenolic hydroxyl group with a base (like sodium hydroxide) to form a phenoxide ion. utahtech.eduyoutube.com This nucleophilic phenoxide then attacks an alkyl halide, in this case, 3-diethylaminopropyl chloride, in an SN2 reaction to form the desired aryl ether. utahtech.edumasterorganicchemistry.comwikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. utahtech.eduwikipedia.org

Table 2: Key Etherification Reactions for Aryl Ether Synthesis

Reaction Name Reactants Key Features Reference
Williamson Ether Synthesis Phenoxide and a primary alkyl halide SN2 mechanism; widely used for both symmetrical and asymmetrical ethers. utahtech.edu
Ullmann Condensation Aryl halide and an alcohol/alkoxide Copper-catalyzed; often requires high temperatures. byjus.com

| Mitsunobu Reaction | Phenol and an alcohol | Uses triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD); occurs under mild conditions with inversion of stereochemistry. | organic-chemistry.orgnih.gov |

The Ullmann condensation offers an alternative, copper-promoted route for forming aryl ethers from aryl halides. byjus.comacs.orgunion.edu Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. byjus.com However, modern variations use catalytic amounts of copper(I) salts and ligands, allowing the reaction to proceed under milder conditions. rsc.org

The Mitsunobu reaction is another valuable method for preparing alkyl aryl ethers under mild conditions. organic-chemistry.orgnih.govchemicalbook.com This reaction converts a primary or secondary alcohol into an ether using triphenylphosphine and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.org The reaction proceeds via an SN2 mechanism, which results in a complete inversion of the stereocenter at the alcohol carbon. nih.gov

Introduction of Tertiary Amine Functionalities

The 3-diethylaminopropyl portion of the substituent is typically introduced as a pre-formed electrophile, most commonly 3-diethylaminopropyl chloride. This reagent can be synthesized from the corresponding alcohol, 3-diethylamino-1-propanol (B1329568).

The conversion of 3-diethylamino-1-propanol to 3-diethylaminopropyl chloride is achieved by reaction with a chlorinating agent. A common laboratory method involves treating the alcohol with thionyl chloride (SOCl₂) in a solvent like chloroform. wikipedia.org The reaction mixture is typically heated to reflux to ensure complete conversion. The product is often isolated as its hydrochloride salt, which is a stable, crystalline solid. wikipedia.org

Coupling and Condensation Reactions for Scaffold Assembly

The final assembly of 4-(3-diethylaminopropyloxy)benzoic acid typically involves the etherification of a protected 4-hydroxybenzoic acid derivative, followed by a deprotection step.

A common synthetic pathway starts with an ester of 4-hydroxybenzoic acid, for example, ethyl 4-hydroxybenzoate. This starting material undergoes a Williamson ether synthesis with 3-diethylaminopropyl chloride in the presence of a base to form ethyl 4-(3-diethylaminopropyloxy)benzoate. The final step is the hydrolysis of the ethyl ester, as described in section 2.1.2, to yield the target carboxylic acid.

An analogous and well-documented synthesis is that of Procaine (B135), which is 2-(diethylamino)ethyl 4-aminobenzoate. chemicalbook.com One synthetic route to Procaine involves the esterification of 4-nitrobenzoic acid with 2-diethylaminoethanol. chemicalbook.com The resulting intermediate, Nitrocaine, is then reduced, typically by catalytic hydrogenation, to afford Procaine. chemicalbook.com Another approach involves the direct reaction of benzocaine (B179285) (ethyl 4-aminobenzoate) with 2-diethylaminoethanol in the presence of a base like sodium ethoxide. chemicalbook.com These condensation and coupling strategies highlight the modular nature of synthesizing such compounds, where a substituted benzoic acid (or its activated derivative) is coupled with an amino alcohol.

Formation of C-O and C-N Linkages

The principal bond formations in the synthesis of this compound involve the creation of a carbon-oxygen (C-O) ether linkage and, in the case of many of its precursors and analogues, carbon-nitrogen (C-N) bonds.

The most prevalent method for establishing the pivotal C-O ether bond is the Williamson ether synthesis . This classical SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this typically involves the reaction of a salt of 4-hydroxybenzoic acid (or its ester derivative) with an N,N-diethyl-3-halopropan-1-amine, such as N,N-diethyl-3-chloropropan-1-amine. The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile. Common bases employed include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) being frequently utilized to enhance the reaction rate.

The formation of C-N bonds is pertinent to the synthesis of the N,N-diethylaminopropyl halide precursor and in the creation of amide analogues of the target benzoic acid. For instance, N,N-diethyl-3-chloropropan-1-amine can be synthesized from 3-chloropropylamine (B7771022) hydrochloride and diethyl sulfate.

Role of Catalysis in Targeted Syntheses

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of synthetic routes towards this compound and its derivatives.

Iron-Catalyzed Cross-Coupling: While the Williamson ether synthesis is a workhorse for forming the ether linkage, research into more sustainable and efficient methods has led to the exploration of transition-metal catalysis. Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a promising catalyst for C-O bond formation. Iron-catalyzed cross-coupling reactions can potentially facilitate the etherification of phenols with alkyl halides under milder conditions. Although more commonly applied to the formation of diaryl ethers, the development of iron-based catalytic systems for the O-alkylation of phenols with alkyl halides is an active area of research. These reactions may proceed through various mechanisms, and the specific iron catalyst and ligands employed are critical for achieving high yields and selectivity.

DMAP Catalysis: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst widely used in the synthesis of ester analogues of this compound. In these syntheses, the carboxylic acid group of the parent molecule is esterified with various alcohols. DMAP accelerates the esterification reaction, particularly when using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC), by forming a highly reactive N-acylpyridinium intermediate. This method, known as the Steglich esterification, is valued for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a diverse library of ester derivatives for structure-activity relationship studies. orgsyn.orgnih.gov

Optimization of Reaction Conditions and Yields in Complex Benzoic Acid Derivative Synthesis

Achieving high yields and purity in the synthesis of complex benzoic acid derivatives like this compound necessitates careful optimization of various reaction parameters.

For the Williamson ether synthesis, key variables include the choice of base, solvent, temperature, and reaction time. The strength of the base can significantly influence the rate of deprotonation of the starting phenol. The solvent's polarity and aprotic nature are crucial for solvating the counter-ion of the alkoxide and promoting the SN2 mechanism. Temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of synthesizing this compound analogues, microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. acs.orgresearchgate.net This technique allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts.

The table below illustrates a hypothetical optimization of the Williamson ether synthesis for a generic 4-alkoxybenzoic acid, showcasing the impact of varying reaction conditions on the yield.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone562465
2NaOHDMF801278
3NaHTHF66885
4K₂CO₃DMF100682
5NaOHDMSO901080
6K₂CO₃Acetone (Microwave)1200.592

Green Chemistry Principles in the Synthesis of this compound Analogues

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of this compound and its analogues can be made more sustainable by implementing several of these principles.

One key aspect is the use of greener solvents . Traditional solvents like DMF and DMSO, while effective, pose environmental and health concerns. The exploration of more benign alternatives, such as water (if feasible with phase-transfer catalysts or surfactants), ethanol, or solvent-free conditions, is a primary goal. For instance, the synthesis of procaine, a structurally similar molecule, has been successfully achieved under solvent-free, microwave-assisted conditions, significantly reducing waste. acs.orgresearchgate.net

Atom economy is another critical metric, which measures the efficiency of a reaction in converting reactants to the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. Catalytic reactions, by their nature, often have higher atom economy than stoichiometric reactions.

The use of renewable feedstocks and energy efficiency are also important considerations. Microwave-assisted synthesis, for example, can significantly reduce energy consumption compared to conventional heating methods. Furthermore, designing syntheses that minimize the number of steps and purification procedures can lead to a more environmentally friendly process.

Several metrics are used to quantify the "greenness" of a chemical process, including the E-factor (mass of waste per mass of product) and the Process Mass Intensity (PMI) (total mass input per mass of product). By applying these metrics, chemists can evaluate and compare different synthetic routes to identify the most sustainable option. nih.govscispace.com

Advanced Spectroscopic and Chromatographic Elucidation in 4 3 Diethylaminopropyloxy Benzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-(3-Diethylaminopropyloxy)benzoic acid. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework. researchgate.net

In the ¹H NMR spectrum, distinct signals correspond to the different chemical environments of the hydrogen atoms. The aromatic protons on the benzoic acid ring typically appear as doublets in the downfield region (approx. δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the carboxyl group and the oxygen atom. The protons of the methylene (B1212753) group adjacent to the aromatic oxygen (O-CH₂) would be expected around δ 4.1 ppm. The methylene groups of the propyl chain and the diethylamino group would appear further upfield, with the terminal methyl protons of the ethyl groups showing a characteristic triplet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. fiu.edu The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (approx. δ 167 ppm). Aromatic carbons resonate in the δ 114-163 ppm range. The carbon attached to the ether oxygen is typically found around δ 163 ppm, while the other aromatic carbons show distinct signals based on their position relative to the substituents. researchgate.netresearchgate.net The aliphatic carbons of the diethylaminopropyloxy chain would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)~12.0-13.0Singlet (broad)
Aromatic (ortho to -COOH)~7.9Doublet
Aromatic (ortho to -OR)~6.9Doublet
Ar-O-CH₂-~4.1Triplet
-N-(CH₂CH₃)₂~2.6Quartet
-O-CH₂-CH₂-~2.0Multiplet
-N-CH₂-~2.7Triplet
-N-(CH₂CH₃)₂~1.1Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~167
Aromatic (C-OR)~163
Aromatic (ortho to -COOH)~132
Aromatic (C-COOH)~123
Aromatic (ortho to -OR)~114
Ar-O-CH₂-~66
-N-CH₂-~51
-N-(CH₂)₂~47
-O-CH₂-CH₂-~27
-N-(CH₂CH₃)₂~12

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., TOF MS, Electrospray Ionization MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns. fu-berlin.de For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly suitable as they can ionize the molecule without causing significant fragmentation, allowing for the clear observation of the molecular ion. nih.govfrontiersin.org

Using ESI-MS, the compound is expected to be readily protonated, especially at the basic nitrogen of the diethylamino group, yielding a prominent pseudomolecular ion peak [M+H]⁺. High-resolution mass spectrometers, like Time-of-Flight (TOF) analyzers, can determine the exact mass of this ion, which can be used to confirm the elemental composition of the molecule. unimi.it

Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion and gain further structural information. nih.gov Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the cleavage of the ether bond or the propyl chain, leading to characteristic fragment ions. For instance, the loss of the diethylaminopropyl side chain is a probable fragmentation event.

Table 3: Expected Mass Spectrometry Data for this compound

IonFormulaExpected m/zDescription
[M+H]⁺C₁₄H₂₂NO₃⁺252.16Protonated Molecular Ion
[M-C₆H₁₄N]⁺C₈H₈O₃⁺152.05Fragment from cleavage of the propyloxy chain
[C₆H₁₄N]⁺C₆H₁₄N⁺100.11Diethylaminopropyl cation

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.

The most prominent feature would be the very broad absorption band for the O-H stretch of the carboxylic acid group, typically appearing in the range of 3300-2500 cm⁻¹. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to produce a strong, sharp peak around 1700-1680 cm⁻¹. spectroscopyonline.com The spectrum would also show C-O stretching vibrations for both the carboxylic acid (around 1320-1210 cm⁻¹) and the aryl ether linkage. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and ethyl groups appear just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretch3300 - 2500 (broad)
Aromatic (C-H)Stretch3100 - 3000
Aliphatic (C-H)Stretch2980 - 2850
Carboxylic Acid (C=O)Stretch1700 - 1680
Aromatic (C=C)Stretch1600 - 1450
Carboxylic Acid (C-O)Stretch1320 - 1210
Aryl Ether (C-O)Stretch1250 - 1200

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of synthesized this compound. helixchrom.comthaiscience.info A validated HPLC method can reliably separate the target compound from starting materials, by-products, and other impurities. researchgate.net

For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comthermofisher.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. C18 columns, where the silica (B1680970) support is functionalized with 18-carbon alkyl chains, are widely used and provide excellent separation for a broad range of molecules. researchgate.net Columns like the Zorbax SB-Aq are specifically designed for good peak shape and stability in highly aqueous mobile phases, which can be beneficial for analyzing polar compounds. ekb.eg

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the buffer is a critical parameter; for a benzoic acid derivative, maintaining a pH below the pKa of the carboxylic acid (around 4-5) will keep it in its neutral form, leading to better retention and peak shape on a reversed-phase column.

Table 5: Typical RP-HPLC Parameters

ParameterCondition
ColumnC18 (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase BAcetonitrile
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
Injection Volume10-20 µL

The choice of detector is crucial for the sensitivity and selectivity of the HPLC analysis. For this compound, Ultraviolet (UV) detection is highly effective due to the presence of the benzoic acid chromophore, which strongly absorbs UV light. A standard UV detector can be set at a specific wavelength, often near the absorption maximum of the analyte (around 254 nm for benzoic acid derivatives), to achieve high sensitivity. researchgate.net

A Diode Array Detector (DAD) offers a significant advantage by acquiring the entire UV-Vis spectrum at each point in the chromatogram. thaiscience.info This provides not only quantitative data but also qualitative information, allowing for the assessment of peak purity and tentative identification of unknown impurities by comparing their UV spectra with that of the main compound.

Method Validation Parameters (e.g., Specificity, Limit of Detection, Limit of Quantitation, Precision, Linearity, Accuracy, System Suitability)

Method validation is a critical process in analytical chemistry that confirms that a specific analytical procedure is suitable for its intended purpose. For the quantitative determination of this compound, a High-Performance Liquid Chromatography (HPLC) method would be rigorously validated across several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Specificity Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. In the context of this compound analysis, specificity would be demonstrated by showing no interference from blank solutions (diluent) or a placebo formulation at the retention time of the analyte peak. Furthermore, forced degradation studies—exposing the compound to acidic, basic, oxidative, and photolytic stress—are performed. The method must demonstrate the ability to separate the main compound from any degradation products that are formed, confirming it is stability-indicating.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) represents the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable levels of precision and accuracy. These are often established based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Table 1: Illustrative LOD and LOQ Data

Parameter Method Typical Result
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio 0.05 µg/mL

Precision Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at three levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Ruggedness): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

Precision is typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements.

Table 2: Illustrative Precision Study Results

Precision Level Number of Samples Concentration %RSD Acceptance Criteria
Repeatability 6 100 µg/mL 0.8% ≤ 2.0%

Linearity Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample within a given range. To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is plotted against concentration, and the data are evaluated by linear regression.

Table 3: Illustrative Linearity Data

Concentration Level Concentration (µg/mL) Mean Peak Area (n=3)
1 50 451000
2 75 674500
3 100 902100
4 125 1123500
5 150 1351000
Linear Regression Parameter Result
Correlation Coefficient (r²) 0.9995

Accuracy Accuracy is the measure of the closeness of the analytical results to the true value. It is often determined through recovery studies by adding known amounts of the analyte (spiking) to a blank or placebo matrix. The results are expressed as the percentage of the analyte recovered.

Table 4: Illustrative Accuracy (Recovery) Study Results

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL, n=3) Mean Recovery (%) Acceptance Criteria
80% 80 79.2 99.0% 98.0% - 102.0%
100% 100 100.5 100.5% 98.0% - 102.0%

System Suitability System suitability testing is an integral part of any chromatographic method. These tests are performed before the analysis of any samples to ensure that the chromatographic system is operating correctly. Key parameters include the tailing factor, the number of theoretical plates, and the precision of replicate injections of a standard solution.

Table 5: Illustrative System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of chemical compounds. In research involving this compound, TLC serves two primary functions: monitoring the progress of its synthesis and performing preliminary purity assessments.

For reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate at various time intervals alongside the starting materials. The development of the plate in an appropriate mobile phase allows for the visualization of the consumption of reactants and the formation of the product. A successful reaction would show the gradual disappearance of the starting material spot(s) and the appearance and intensification of a new spot corresponding to this compound.

For preliminary analysis, TLC can be used to quickly estimate the purity of a sample and to identify it against a known reference standard. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key characteristic. By comparing the Rf value of the synthesized compound to a pure standard run on the same plate, a preliminary identification can be made.

The choice of stationary phase is typically silica gel (SiO₂) on glass or aluminum plates, often impregnated with a fluorescent indicator (F254) to allow for visualization under UV light. The mobile phase is selected based on the polarity of the analyte. Given that this compound contains both a polar carboxylic acid group and a basic tertiary amine, the mobile phase often consists of a mixture of solvents. A common approach is to use a moderately polar system, such as ethyl acetate/hexane or dichloromethane/methanol. The addition of a small amount of acetic acid can improve the spot shape of the carboxylic acid, while a small amount of triethylamine (B128534) or ammonia (B1221849) can improve the spot shape of the amine.

Table 6: Hypothetical TLC Data for this compound

Compound Mobile Phase System (v/v) Hypothetical Rf Value
4-Hydroxybenzoic acid (Starting Material) Ethyl Acetate / Hexane (50:50) 0.35
This compound Ethyl Acetate / Hexane (50:50) 0.20

Computational and Theoretical Investigations of 4 3 Diethylaminopropyloxy Benzoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule at the electronic level. For 4-(3-Diethylaminopropyloxy)benzoic acid, DFT studies would provide fundamental insights into its structure, reactivity, and spectroscopic properties.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds in its propoxy and diethylamino groups, conformational analysis would be performed. This involves exploring the potential energy surface to identify various low-energy conformers and determine the global minimum energy structure, which represents the most probable conformation of the molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the electronic structure provides information about the molecule's reactivity and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the diethylamino group and the oxygen-substituted benzene (B151609) ring, while the LUMO might be distributed over the carboxylic acid group and the aromatic ring.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of the molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this compound, negative potential would be expected around the oxygen atoms of the ether and carboxylic acid groups, as well as the nitrogen atom. Positive potential would be found around the acidic hydrogen of the carboxyl group.

Vibrational Spectra Prediction and Interpretation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental spectra, allowing for the precise assignment of vibrational modes (e.g., stretching, bending) to specific functional groups within the molecule, such as the C=O stretch of the carboxylic acid, the C-N stretch of the amine, and the C-O-C stretch of the ether linkage.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

These advanced analyses reveal subtle but crucial interactions within and between molecules.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.gov An NCI plot would identify intramolecular hydrogen bonding, for instance between the diethylamino group and the carboxylic acid, and other stabilizing or destabilizing interactions that dictate the molecule's preferred conformation. mdpi.comscielo.org.za

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a model that defines chemical concepts like atoms and bonds based on the topology of the electron density. This analysis can precisely characterize the nature of chemical bonds (covalent vs. ionic) and identify non-covalent bonding interactions through the analysis of critical points in the electron density.

Molecular Modeling and Dynamics Simulations

While quantum calculations are often performed on single molecules in a vacuum, molecular modeling and dynamics (MD) simulations can predict the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological target. MD simulations for this compound could be used to study its solvation properties, its conformational flexibility over time, and how it might interact with a receptor protein, providing insights into its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoic Acid Derivatives

QSAR studies are statistical methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like benzoic acid derivatives, a QSAR model would correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) with a measured activity. While no specific QSAR models for this compound have been found, such a study would involve synthesizing and testing a series of related analogues to derive a predictive model. The model could then be used to design new derivatives with potentially enhanced activity.

Derivation of Physicochemical Descriptors (e.g., pKa, ClogP)

Physicochemical descriptors are fundamental in understanding the behavior of a molecule in a biological system. For derivatives of benzoic acid, these descriptors play a critical role in determining their pharmacokinetic and pharmacodynamic profiles. Properties such as the acid dissociation constant (pKa) and the logarithm of the partition coefficient (ClogP) are key indicators of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

For instance, in the study of a series of p-hydroxy benzoic acid derivatives, Quantitative Structure-Activity Relationship (QSAR) analysis highlighted the importance of various molecular descriptors in governing their antimicrobial activity. nih.gov These descriptors, which include valence first order molecular connectivity index (1χv), Kier's alpha first order shape index (κα1), Kier's first order shape index (κ1), and the Balaban topological index (J), provide a quantitative measure of the molecule's size, shape, and branching. nih.gov The lipophilicity of a compound, often expressed as log P, is another critical parameter. Studies on benzoic acid derivatives have shown that increasing the number of hydroxyl groups can influence the log P value, which in turn can affect biological activity. nih.gov

Table 1: Physicochemical Descriptors and their Significance

Descriptor Significance
pKa Influences the ionization state of the molecule at physiological pH, affecting solubility and ability to cross biological membranes.
ClogP A measure of lipophilicity, which is crucial for membrane permeability and hydrophobic interactions with target proteins.
Molecular Weight Affects the diffusion and transport properties of the molecule.
Topological Indices Describe the connectivity and shape of the molecule, which are important for receptor binding.

Statistical Analysis in QSAR (e.g., Multiple Linear Regression)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, enabling the prediction of the biological activity of compounds based on their molecular structures. eajournals.org Multiple Linear Regression (MLR) is a statistical method frequently employed in QSAR to develop models that correlate physicochemical descriptors with biological activity. dergipark.org.tr

In the investigation of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, QSAR studies revealed significant relationships. nih.gov The analysis demonstrated that inhibitory activity is positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial for activity, while the inclusion of heteroatoms like nitrogen, oxygen, or sulfur at certain positions decreased inhibitory potential. nih.gov These QSAR models, developed using MLR, provide a mathematical framework to predict the biological activity of new, unsynthesized compounds and guide the design of more potent inhibitors. dergipark.org.trresearchgate.net

In Silico Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov This method is extensively used to understand the interactions between a ligand, such as this compound, and its protein target at the molecular level. nih.govstmjournals.com

Protein-Ligand Binding Affinity Prediction (e.g., Glide XP Scoring, Molecular Mechanics-Generalized Born Surface Area Computing)

Predicting the binding affinity between a ligand and its target protein is a primary goal of molecular docking. nih.gov Scoring functions are employed to estimate the strength of this interaction. Glide, a widely used docking program, utilizes scoring functions like XP (Extra Precision) GlideScore to rank potential ligands. nih.govbiointerfaceresearch.com The XP scoring function is designed to reproduce experimental binding affinities by considering factors such as hydrophobic enclosure, hydrogen bonding, and desolvation penalties. wustl.edu

Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) is another method used to calculate the free energy of binding for a protein-ligand complex. biointerfaceresearch.com This approach combines molecular mechanics energy calculations with a continuum solvent model to provide a more accurate estimation of binding affinity. For various benzoic acid derivatives, docking studies have been employed to predict their binding affinities against different protein targets, helping to identify promising candidates for further development. nih.govmdpi.com The docking scores obtained from these studies provide a quantitative measure of the predicted binding affinity. researchgate.net

Table 2: Examples of Docking Scores for Benzoic Acid Derivatives

Compound Target Protein Docking Score (Example)
2,5-dihydroxybenzoic acid SARS-CoV-2 main protease -38.31
Syringic acid SARS-CoV-2 main protease -37.25
Benzoic acid SARS-CoV-2 main protease -29.59

Note: The docking scores are illustrative and depend on the specific protein target and docking software used. nih.gov

Identification of Key Binding Poses and Interaction Motifs

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. It helps in identifying the key binding poses and the crucial interaction motifs, such as hydrogen bonds and hydrophobic interactions. nih.govmdpi.com

For instance, in the study of benzamide (B126) derivatives, docking simulations revealed the formation of hydrogen bonds between the ligands and specific amino acid residues within the active site of the target protein. mdpi.com The analysis of these interactions is vital for understanding the mechanism of action and for designing modifications to the ligand that could enhance its binding affinity and selectivity. The visualization of the docked poses allows researchers to observe how the ligand fits into the binding pocket and which functional groups are involved in key interactions. stmjournals.com This structural information is invaluable for the iterative process of lead optimization in drug discovery.

Structure Activity Relationship Sar Explorations of 4 3 Diethylaminopropyloxy Benzoic Acid and Its Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of 4-(3-Diethylaminopropyloxy)benzoic acid derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on the aromatic ring. The fundamental structure of these compounds can be divided into three key regions: the lipophilic aromatic ring (the benzoic acid core), an intermediate connecting chain (the propyloxy group), and a hydrophilic amine group (the diethylamino terminus). nih.govyoutube.com Modifications in any of these regions can significantly alter the compound's activity.

Positional Isomerism and Steric Effects

The specific placement of substituents on the benzoic acid ring—known as positional isomerism—is a critical determinant of biological activity. Studies on substituted benzoic acids demonstrate that moving a functional group between the ortho (2-), meta (3-), and para (4-) positions can lead to vastly different outcomes. For example, in the context of antibacterial activity, hydroxyl and methoxyl substituents have shown varied effects depending on their location. nih.govnih.gov A hydroxyl group at the 2-position (ortho) can have a markedly different impact on bactericidal efficacy compared to the same group at the 4-position (para). nih.gov Similarly, research on certain N-(aminoalkylene)benzamides found their antiarrhythmic activity to be highly dependent on the position of trifluoroethoxy groups. nih.gov

Steric effects, which relate to the size and spatial arrangement of atoms, also play a crucial role. The introduction of bulky substituents can physically hinder the molecule's ability to bind to a receptor or enzyme active site. Research on lidocaine-type local anesthetics indicated that methyl substitutions at positions other than the ortho positions on the benzene (B151609) ring generally led to reduced anesthetic activity and higher toxicity, suggesting a specific spatial requirement for optimal interaction with the biological target. llu.edu

Table 1: Effect of Substituent Position on Antibacterial Activity of Benzoic Acid Derivatives
CompoundSubstituentPositionRelative Bacteriostatic Activity (vs. E. coli)Reference
Benzoic acid-H-Baseline nih.gov
2-Hydroxybenzoic acid-OHortho (2)No weakening of activity nih.gov
3-Hydroxybenzoic acid-OHmeta (3)Weakened activity nih.gov
4-Hydroxybenzoic acid-OHpara (4)Weakened activity nih.gov
3,4-Dihydroxybenzoic acid-OHmeta (3), para (4)Weakened activity nih.gov

Electronic Effects of Functional Groups

The electronic properties of substituents, characterized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), fundamentally alter the charge distribution across the entire molecule. psu.edu These changes can influence the molecule's pKa, its ability to form hydrogen bonds, and the polarity of key functional groups like the carbonyl oxygen.

For local anesthetic analogues, activity is enhanced by substituents that increase the electron density of the carbonyl oxygen, which are typically electron-donating groups such as alkoxy and amino groups. youtube.com Conversely, EWGs increase the acidity of the carboxylic acid (lowering the pKa) by stabilizing the resulting carboxylate anion through delocalization of the negative charge. psu.edu This modulation of electronic properties is a key strategy in drug design to fine-tune the interaction between a molecule and its biological target. For instance, studies on benzoic acid derivatives with anti-sickling properties concluded that strong electron-donating groups attached to the benzene ring are a crucial feature for potent activity. iomcworld.com

Hydroxyl and Methoxy (B1213986) Group Contributions to Activity

Hydroxyl (-OH) and methoxy (-OCH3) groups are common substituents whose contributions to bioactivity have been extensively studied in various benzoic acid derivatives. The number and position of these groups are directly linked to antioxidant activity, with a greater number of hydroxyl groups generally leading to increased radical scavenging capacity. nih.govresearchgate.net

However, their influence is context-dependent. In a study of α-amylase inhibitors, a hydroxyl group at the 2-position of the benzoic ring had a strong positive effect on inhibitory activity, whereas a methoxy group at the same position had a negative effect. mdpi.com This highlights that beyond simple electron donation, these groups participate in specific hydrogen bonding interactions within receptor or enzyme binding sites. The interplay between hydroxyl and methoxy groups can also be complex; for example, the presence of both has been shown to be effective in conferring hepatoprotective effects through anti-inflammatory and antioxidant mechanisms in certain molecular contexts. nih.gov

Table 2: Influence of -OH and -OCH3 Groups on Biological Activities
Activity StudiedObservationCompound ClassReference
AntioxidantActivity is generally proportional to the number of -OH groups.Phenolic Acids nih.govresearchgate.net
α-Amylase Inhibition-OH at position 2 enhances activity; -OCH3 at position 2 reduces activity.Benzoic Acid Derivatives mdpi.com
AntibacterialAddition of -OH or -OCH3 substituents generally weakened activity against E. coli (except for 2-hydroxybenzoic acid).Benzoic Acid Derivatives nih.govnih.gov
Anti-inflammatory2-Hydroxy-4-methoxy substitution showed protective effects.Benzoic Acid Derivatives nih.gov

Flexibility and Conformation in Modulating Bioactivity

The this compound molecule possesses significant conformational flexibility, particularly around the propyloxy linker chain. The molecule's ability to adopt different three-dimensional shapes is crucial for its interaction with biological targets. The torsional angles within the side chain, especially the [O-C-C-N] fragment, determine the spatial relationship between the aromatic ring and the terminal amino group.

Studies on procaine (B135), a structurally similar local anesthetic, have utilized quantum chemical methods to analyze its conformational behavior. nih.gov This research suggests that while a molecule may have a thermodynamically preferred conformation in solution, its biologically active conformation (the shape it adopts when binding to its receptor) may be different. nih.gov For a series of semi-rigid procaine analogues, antifibrillatory activity was directly correlated to the distance between the aromatic nitrogen and the ester oxygen. nih.gov This demonstrates that specific spatial arrangements are required for specific biological responses, and even subtle changes in molecular flexibility or preferred conformation can lead to significant changes in activity or toxicity.

Correlation of Structural Features with Specific Biological Responses

Local Anesthetic Activity: The classic model for local anesthetics requires a lipophilic aromatic portion, an intermediate ester or ether linkage, and a hydrophilic, ionizable tertiary amine. nih.govyoutube.com The this compound structure fits this model. The aromatic ring is responsible for partitioning into the nerve membrane (lipophilicity), while the tertiary amine, which is protonated at physiological pH, is thought to interact with the sodium channel from within the cell. The length and branching of the intermediate chain can influence both potency and duration of action. youtube.com

Antiarrhythmic Activity: A structural relationship between local anesthetic and antiarrhythmic (Class I) activity is well-established, as both involve the blockade of sodium channels. For antiarrhythmic benzamide (B126) derivatives, the nature and position of ring substituents are paramount. For example, derivatives of 2,5-bis(2,2-2-trifluoroethoxy)benzamide were found to be particularly potent, and this activity was maintained even with wide variation in the aminoalkyl side chain, indicating the primary importance of the substituted aromatic core for this specific response. nih.gov

Mechanistic Research on Biological and Chemical Interactions of 4 3 Diethylaminopropyloxy Benzoic Acid and Its Derivatives

Research into 4-(3-diethylaminopropyloxy)benzoic acid and its related derivatives has unveiled a spectrum of biological and chemical interactions, particularly concerning their ability to inhibit various enzymes. These interactions are fundamental to understanding their potential therapeutic applications across different diseases. The following sections detail the mechanistic insights into how these compounds engage with specific enzymatic targets.

Inhibition of Glycolytic Enzymes (e.g., Pyruvate (B1213749) Kinase, Glyceraldehyde Dehydrogenase-Phosphoglycerate Kinase)

The metabolic pathway of glycolysis is a critical target in various diseases, including cancer, due to the high energy demands of proliferating cells. nih.gov The inhibition of key glycolytic enzymes can disrupt this energy supply and impede disease progression. While specific studies on this compound are limited, research on related compounds highlights the potential for targeting this pathway.

Inhibition of downstream glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and pyruvate kinase (PYK) has been explored as a therapeutic strategy. nih.gov Targeting these non-flux-controlling enzymes can lead to the accumulation of upstream metabolites, which in turn inhibit the primary flux-controlling steps of glycolysis, like the hexokinase (HK) reaction. nih.gov This disruption leads to a decrease in ATP production and the accumulation of toxic byproducts like methylglyoxal. nih.gov While direct inhibition of glycolytic enzymes by this compound derivatives is not extensively documented, the general principle of targeting glycolysis remains a significant area of research for various pathologies. nih.govnih.gov Slowing glycolytic flux is a strategy being explored to dampen the hyperactivation of fibroblasts in conditions like idiopathic pulmonary fibrosis. nih.gov

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition

Derivatives of benzoic acid have been investigated for their dual inhibitory potential against both acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms. AChE is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govresearchgate.net Its inhibition is a primary strategy for managing Alzheimer's disease. nih.gov Carbonic anhydrases are ubiquitous enzymes involved in crucial physiological processes, including pH regulation, and are targets for drugs treating glaucoma and epilepsy. nih.govacgpubs.org

Studies on various benzoic acid derivatives have demonstrated significant inhibitory activity. For instance, a series of novel benzene (B151609) sulfonamides showed potent inhibition against AChE, with Ki (inhibition constant) values in the nanomolar range (28.11 ± 4.55 nM to 145.52 ± 28.68 nM). nih.gov These same compounds also effectively inhibited hCA I and hCA II, with Ki values ranging from 39.20 ± 2.10 nM to 147.94 ± 18.75 nM. nih.gov The mechanism of action often involves the interaction of the compound with the active site of the enzymes, as supported by molecular docking studies. nih.gov Similarly, hydroxybenzoic acids have been identified as AChE inhibitors, with compounds like 4-hydroxyphenylacetic acid showing an IC50 of 6.24 µmol/µmol AChE, primarily through hydrophobic and π–π interactions within the enzyme's active site. mdpi.com

Inhibitory Activity of Benzoic Acid Derivatives against AChE and hCA
EnzymeInhibition Constant (Ki) RangeReference
Acetylcholinesterase (AChE)28.11 ± 4.55 nM to 145.52 ± 28.68 nM nih.gov
Carbonic Anhydrase I (hCA I)39.20 ± 2.10 nM to 131.54 ± 12.82 nM nih.gov
Carbonic Anhydrase II (hCA II)50.96 ± 9.83 nM and 147.94 ± 18.75 nM nih.gov

Trypanosoma cruzi Trans-Sialidase (TcTS) Inhibition

Trypanosoma cruzi, the parasite responsible for Chagas disease, relies on the enzyme trans-sialidase (TcTS) for its survival and invasion of host cells. researchgate.net This enzyme transfers sialic acid from host molecules to the parasite's surface, helping it to evade the host immune system. researchgate.netnih.gov As there is no human equivalent to TcTS, it represents a prime target for drug development. researchgate.netnih.gov

Benzoic acid derivatives have emerged as a promising class of TcTS inhibitors. nih.govmdpi.com Research has shown that compounds with -NH2, -OH, and -COOH groups on an aromatic ring can serve as effective scaffolds for developing new inhibitors due to their key interactions with the enzyme's active site. nih.gov In one study, a series of benzoic acid derivatives were synthesized and tested for their trypanocidal activity. nih.gov One derivative, compound 18, demonstrated a moderate inhibition of 47% on the TcTS enzyme. nih.gov Another compound, 4-acetylamino-3-hydroxymethylbenzoic acid, showed TcTS inhibition with an IC50 value of 0.54 mM. mdpi.com These findings underscore the potential of benzoic acid structures in the design of novel anti-Chagas therapeutics.

Neuraminidase (NA) Inhibition in Viral Pathways

Neuraminidase (NA) is a crucial surface glycoprotein (B1211001) of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. nih.govnih.govtcichemicals.com Inhibition of NA is a clinically validated strategy for treating influenza infections. nih.govresearchgate.net

A diethyl triazole benzoic acid derivative, named NC-5, has been identified as a potent inhibitor of influenza A virus, including oseltamivir-resistant strains. nih.gov This compound was found to inhibit the replication of H1N1 and H1N1-H275Y viruses with 50% effective concentration (EC50) values of 33.6 μM and 32.8 μM, respectively. nih.gov The mechanism of action is believed to be the suppression of NA activity, which in turn prevents the virus from escaping the host cell to infect others. nih.gov The structure of benzoic acid derivatives allows for modifications that can fit into cavities near the active site of the neuraminidase enzyme, enhancing their inhibitory potential. nih.gov

Antiviral Activity of NC-5 (a Benzoic Acid Derivative)
Virus StrainEC50 ValueReference
Influenza A/FM/1/47 (H1N1)33.6 μM nih.gov
Oseltamivir-resistant A/FM/1/47-H275Y (H1N1-H275Y)32.8 μM nih.gov

Alpha-Amylase Inhibition

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates like starch into simpler sugars. nih.govmdpi.com Inhibiting this enzyme can slow down carbohydrate digestion and absorption, which is a therapeutic approach for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.gov

Phenolic acids, with benzoic acid as a parent nucleus, have been widely studied for their inhibitory effects on α-amylase. nih.govmdpi.comnih.gov A structure-activity relationship study of 17 different phenolic acids revealed that the substitution pattern on the benzene ring significantly influences inhibitory activity. nih.govmdpi.com For example, 2,3,4-trihydroxybenzoic acid was found to be the most potent inhibitor with a half-inhibitory concentration (IC50) of 17.30 ± 0.73 mM. nih.govmdpi.com The study indicated that a hydroxyl group at the 2-position on the benzene ring has a strong positive effect on inhibitory activity. nih.govmdpi.com Molecular docking studies suggest that the inhibition mechanism involves hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.govnih.gov

Inhibitory Activity of Benzoic Acid Derivatives against α-Amylase
CompoundIC50 Value (mM)Reference
2,3,4-trihydroxybenzoic acid17.30 ± 0.73 nih.govmdpi.com
4-methylbenzoic acid52.35 ± 3.31 mdpi.com

Leishmanolysin gp63 (1LML) Receptor Interaction

Leishmanolysin, also known as gp63, is the major surface protease of Leishmania parasites and plays a critical role in the parasite's ability to infect host macrophages. nih.gov This enzyme is involved in degrading host extracellular matrix proteins and protecting the parasite from the host's complement system. researchgate.net

Computational analyses have shown that benzoate (B1203000) derivatives can exhibit a high binding affinity for the leishmanolysin (gp63) receptor. researchgate.net This interaction is believed to facilitate the entry of the compounds into the parasite cell. Once inside, these compounds may exert their anti-leishmanial effects through mechanisms such as binding to the parasite's DNA, ultimately leading to apoptosis. researchgate.net The interaction with gp63 is a crucial first step that allows the therapeutic agent to be internalized, highlighting the potential of benzoic acid derivatives as scaffolds for developing new treatments for leishmaniasis. nih.govresearchgate.net

Modulation of Cellular Pathways

The biological and chemical interactions of this compound and its derivatives are multifaceted, involving significant modulation of various cellular pathways. These interactions range from altering the fundamental biophysical environment within microorganisms to influencing complex processes like viral replication and programmed cell death. The following sections detail the mechanistic research into these interactions.

Effects on Intracellular pH and Energy Metabolism in Microorganisms

Benzoic acid and its derivatives are recognized for their antimicrobial properties, which are largely attributed to their ability to disrupt the intracellular environment of microorganisms. The primary mechanism involves the modulation of intracellular pH (pHi). nih.gov In their undissociated form, these lipophilic acids can passively diffuse across the microbial cell membrane. nih.gov Once inside the cytoplasm, which typically has a near-neutral pH, the acid molecule dissociates, releasing a proton (H+) and its corresponding anion. nih.gov

This process leads to two significant consequences:

Cytoplasmic Acidification: The release of protons can overwhelm the cell's natural pH-regulating mechanisms, leading to a drop in the intracellular pH. This acidification can inhibit the function of pH-sensitive enzymes and disrupt critical metabolic pathways, including glycolysis, thereby hindering energy production and cellular growth. nih.govresearchgate.net

Anion Accumulation: The charged anion cannot easily diffuse back across the cell membrane and accumulates within the cytoplasm. This buildup can lead to increased osmotic stress and may have direct toxic effects on cellular components.

Influence on Protein Expression Levels (e.g., NP and M1 Proteins in Viral Biosynthesis)

Certain derivatives of benzoic acid have demonstrated potent antiviral activity by specifically interfering with the synthesis of crucial viral proteins. A notable example is the compound NC-5, a benzoic acid derivative, which has been shown to inhibit the replication of the influenza A virus by suppressing the expression of Nucleoprotein (NP) and Matrix protein 1 (M1). nih.gov

NP and M1 are essential structural proteins required for the integrity and replication of the influenza virus. nih.gov The M1 protein is fundamental for the export of viral ribonucleoproteins (vRNPs) from the nucleus of the host cell to the cytoplasm, a critical step for the assembly of new virions. nih.gov The NP protein is a key component of these vRNPs, encapsulating the viral RNA genome.

Research on the benzoic acid derivative NC-5 revealed the following:

It significantly decreased the expression levels of both NP and M1 proteins in a dose-dependent manner during the late stages of viral biosynthesis. nih.gov

The compound was effective against both wild-type and oseltamivir-resistant strains of the H1N1 influenza virus, highlighting its potential as a broad-spectrum antiviral agent. nih.gov

The table below summarizes the observed effects of the benzoic acid derivative NC-5 on viral protein expression.

Viral ProteinFunctionEffect of Benzoic Acid Derivative (NC-5)Mechanism of Action
Nucleoprotein (NP)Encapsulates viral RNA; component of vRNPsExpression significantly decreasedInhibition of viral biosynthesis
Matrix Protein 1 (M1)Mediates nuclear export of vRNPs; structural integrityExpression significantly decreasedInhibition of viral biosynthesis

This targeted interference with the expression of essential viral proteins represents a key mechanism through which benzoic acid derivatives can exert their antiviral effects.

DNA Interaction and Apoptosis Induction

Derivatives of aminobenzoic acid have been investigated for their potential as cytotoxic and antimicrobial agents, with some studies indicating an ability to interact with DNA and induce apoptosis (programmed cell death). mdpi.comnih.govresearchgate.net While the precise mechanism for this compound is not fully elucidated, research on related compounds provides insight into potential pathways.

Molecular hybridization approaches have been used to synthesize Schiff bases from 4-aminobenzoic acid (PABA), creating compounds with notable biological activities. mdpi.comresearchgate.net Some of these derivatives have exhibited significant cytotoxicity against cancer cell lines, such as HepG2. mdpi.com The induction of apoptosis is a key mechanism for the anticancer activity of many therapeutic agents.

Furthermore, studies focusing on the direct interaction between aminobenzoic acid derivatives and DNA have been conducted. nih.gov These investigations explore the binding efficacy of such compounds with the DNA duplex, aiming to identify specific binding sites and understand the resulting structural and dynamic changes to the DNA molecule. nih.gov Such interactions can disrupt DNA replication and transcription, ultimately triggering apoptotic pathways within the cell.

In addition to direct interactions, the antioxidant properties of benzoic acid derivatives can indirectly protect DNA from damage. nih.gov By scavenging reactive oxygen species (ROS), these compounds can prevent oxidative stress, a major cause of DNA lesions that can lead to mutations or trigger apoptosis. nih.govresearchgate.net

Oxidation-Reduction Mechanisms Involving Benzoic Acid Derivatives (e.g., with Thallium(III))

The oxidation of benzoic acid derivatives, particularly hydrazides, by metallic oxidants like Thallium(III) has been the subject of kinetic and mechanistic studies. orientjchem.orgresearchgate.netorientjchem.org These reactions demonstrate the susceptibility of the benzoic acid scaffold and its functional groups to redox processes. The oxidation of benzoic acid hydrazides to their corresponding acids by Thallium(III) in an acidic medium provides a clear example of this reactivity. researchgate.net

The established mechanism for this reaction proceeds through several key steps:

Complex Formation: The reaction initiates with the formation of a complex between the benzoic acid hydrazide and the active Thallium(III) species. orientjchem.orgresearchgate.net

Electrophilic Substitution: A detailed mechanism involves an electrophilic substitution on the nitrogen atom of the hydrazide group, leading to the formation of a nitrogen-thallium (N-Tl) bond. orientjchem.orgorientjchem.org

Decomposition and Electron Transfer: This N-Tl intermediate is unstable and decomposes in a subsequent, rate-determining step. This decomposition involves a direct two-electron transfer from the hydrazide moiety to the Thallium(III) center, reducing it to Thallium(I). orientjchem.orgorientjchem.org

Formation of Products: The intermediate formed after electron transfer undergoes further fast steps to yield the final product, the corresponding benzoic acid.

Kinetic studies have shown that the rate of this reaction is influenced by the concentration of acid (H+) and chloride ions (Cl-), which affect the speciation of Thallium(III) in the solution. orientjchem.orgorientjchem.org The determination of thermodynamic and activation parameters supports the proposed mechanism.

Benzoic Acid Hydrazide DerivativeΔH# (kJ mol⁻¹)ΔG# (kJ mol⁻¹)ΔS# (J K⁻¹ mol⁻¹)Reference
Benzoic acid hydrazide59.7497.69-94.64 orientjchem.org
o-Toluic acid hydrazide32.76107.04-249.26 orientjchem.org
p-Toluic benzoic acid hydrazide71.8298.80-90.54 orientjchem.org

These studies provide fundamental insights into the redox chemistry of benzoic acid derivatives, highlighting their role as reducing agents in the presence of strong oxidants.

Antioxidant Mechanisms of Benzoic Acid Derivatives

Benzoic acid derivatives, especially those containing hydroxyl groups (hydroxybenzoic acids), are well-known for their antioxidant properties, which they exert through a variety of direct and indirect mechanisms. nih.govresearchgate.netnih.gov These mechanisms enable them to neutralize harmful free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.

Direct Antioxidant Mechanisms:

Hydrogen Atom Transfer (HAT): This is a primary mechanism where the phenolic hydroxyl group (-OH) on the benzene ring donates a hydrogen atom to a free radical (R•). This action neutralizes the radical and creates a stable phenoxyl radical (Ar-O•), which is less reactive due to resonance stabilization. nih.govresearchgate.net The efficiency of this process depends on the number and position of the hydroxyl groups. nih.gov

Metal Chelation: Some hydroxybenzoic acids can chelate transition metal ions, such as ferrous iron (Fe²⁺). By binding to these metals, they prevent them from participating in the Fenton reaction, a chemical process that generates highly destructive hydroxyl radicals (•OH). nih.govresearchgate.net

Single Electron Transfer (SET): In aqueous environments and at physiological pH, phenolic compounds can deprotonate to form phenoxide anions. These anions are potent electron donors and can neutralize radicals via a single electron transfer mechanism. bohrium.com

Indirect Antioxidant Mechanisms:

Upregulation of Endogenous Enzymes: Benzoic acid derivatives can activate cellular signaling pathways, such as the NRF2 pathway. This activation leads to the increased production of the body's own antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net These enzymes form a coordinated defense system that detoxifies reactive oxygen species. For instance, SOD converts superoxide anions to hydrogen peroxide, which is then neutralized into water and oxygen by CAT and GPx. nih.govresearchgate.net

Applications in Chemical Synthesis and Derivatization Strategies for 4 3 Diethylaminopropyloxy Benzoic Acid

4-(3-Diethylaminopropyloxy)benzoic acid as a Building Block or Intermediate in Organic Synthesis

The utility of this compound and its precursors as building blocks is demonstrated in the synthesis of complex heterocyclic structures. The core components of this molecule can be strategically employed to construct larger molecular frameworks. For instance, a closely related precursor, 4-(3-bromopropoxy)benzoyl chloride, is a key intermediate in the synthesis of a potent beta-amyloid aggregation inhibitor.

In a multi-step synthesis, 5-Chloro-2-(4-methoxyphenyl)benzofuran is acylated with 4-(3-bromopropoxy)benzoyl chloride. This reaction forms a ketone intermediate which is then converted to the final product, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, by treatment with diethylamine researchgate.net. This synthesis highlights how the 4-(alkoxy)benzoyl moiety serves as a foundational scaffold to which other functional groups and molecular systems can be attached. The diethylaminopropyl side chain, introduced in the final step, is crucial for the biological activity of the target molecule.

The general strategy underscores the role of benzoic acid derivatives as versatile intermediates in constructing complex molecules. The carboxylic acid function allows for conversion to reactive species like acyl chlorides, enabling reactions such as Friedel-Crafts acylation to link the benzoic acid core to other aromatic systems.

Table 1: Key Intermediates in the Synthesis of a Beta-Amyloid Aggregation Inhibitor

Intermediate Compound Role in Synthesis
5-Chloro-2-(4-methoxyphenyl)benzofuran Core heterocyclic structure
4-(3-bromopropoxy)benzoyl chloride Acylating agent and precursor to the side chain
Diethylamine Nucleophile to introduce the terminal amine

Design and Synthesis of Novel Hybrid Derivatives and Conjugates

The concept of creating hybrid molecules by covalently linking two or more distinct pharmacophores is a prominent strategy in drug design. Benzoic acid derivatives are frequently used as one of the components in such hybrids. This approach aims to develop new chemical entities with potentially improved activity, modified selectivity, or a different mechanism of action.

A relevant example of this strategy is the synthesis of hybrid molecules that link amoxicillin with various derivatives of benzoic acid through a methylene (B1212753) bridge, forming a diester structure nih.gov. Although this study does not use this compound specifically, it exemplifies the chemical principles that could be applied to it. The carboxylic acid group of a benzoic acid derivative is reacted to form an ester linkage with another molecule, in this case, the antibiotic amoxicillin.

These synthesized hybrid compounds were evaluated for their antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. Notably, some of the hybrid molecules exhibited enhanced activity compared to the parent drug, amoxicillin, particularly against certain resistant strains nih.gov. For example, the conjugate with p-nitrobenzoic acid showed improved activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

This derivatization strategy could be conceptually applied to this compound. Its carboxylic acid handle could be used to conjugate it to other molecules of interest, while the diethylaminopropyl ether side chain could impart unique physicochemical properties, such as altered solubility or receptor-binding interactions.

Table 2: Antibacterial Activity of Amoxicillin-Benzoic Acid Hybrids

Hybrid Compound Target Bacteria Activity Highlight
Amoxicillin-p-nitrobenzoic acid Methicillin-resistant S. aureus (MRSA) Better activity (MIC = 64 µg/ml) than amoxicillin (MIC = 128 µg/ml) nih.gov

Exploration of Benzoic Acid Derivatives for Material Science Applications (e.g., Liquid Crystalline Materials)

Benzoic acid derivatives, particularly 4-alkoxybenzoic acids, are a well-studied class of compounds in material science due to their ability to form liquid crystals nih.govresearchgate.net. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal. This compound is a structural analog of these compounds.

The formation of liquid crystal phases in 4-alkoxybenzoic acids is driven by the self-assembly of molecules into ordered structures. A key interaction is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion researchgate.nettandfonline.com. This dimerization creates an elongated, more rigid molecular unit, which is conducive to the formation of mesophases (liquid crystalline phases).

The properties of the liquid crystalline state, such as the temperature range of the mesophase and the type of phase (e.g., nematic, smectic), are highly dependent on the molecular structure, particularly the length and nature of the alkoxy chain tandfonline.comnih.gov.

Nematic Phase: Characterized by molecules having long-range orientational order but no positional order.

Smectic Phase: Molecules are organized into well-defined layers and exhibit both orientational and some degree of positional order.

Research on homologous series of p-alkoxybenzoic acids has shown that as the length of the alkyl chain increases, the type of mesophase can change, often transitioning from nematic to smectic phases tandfonline.com. The presence of the diethylamino group in the side chain of this compound would be expected to significantly influence its intermolecular interactions and, consequently, its potential liquid crystalline properties, possibly leading to novel phase behaviors.

Table 3: Properties of Liquid Crystals Based on Benzoic Acid Derivatives

Structural Feature Influence on Liquid Crystalline Properties
Carboxylic Acid Group Enables hydrogen bonding to form stable dimers, which are the fundamental mesogenic units nih.govtandfonline.com.
Aromatic Core Provides rigidity to the molecular structure.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(3-Diethylaminopropyloxy)benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar compound, 4-(3-Methoxyphenoxy)benzoic Acid, was synthesized via a multi-step procedure (General Procedure C) with a 12% yield, confirmed by 1^1H NMR analysis . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) can enhance yields. For derivatives with amine-containing side chains, protecting group strategies (e.g., tert-butoxycarbonyl) may prevent undesired side reactions. Post-synthesis purification via recrystallization or chromatography is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR is indispensable for confirming substituent positions and side-chain integrity. Key features include aromatic proton splitting patterns (e.g., doublets at δ 7.7–8.1 ppm for benzoic acid protons) and signals from the diethylamino group (δ 1.0–1.5 ppm for CH3_3, δ 2.5–3.5 ppm for N-CH2_2) .
  • FT-IR : Confirm the carboxylic acid group (broad O-H stretch ~2500–3000 cm1^{-1}, C=O stretch ~1680 cm1^{-1}) and ether linkages (C-O-C ~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation of this compound?

  • Methodological Answer : Cross-validation using complementary techniques is critical. For instance:
  • If NMR suggests a planar conformation but X-ray diffraction shows a twisted geometry, employ density functional theory (DFT) calculations to assess energy-minimized structures.
  • Use software like SHELXL for crystallographic refinement to resolve ambiguities in bond lengths/angles .
  • For dynamic effects (e.g., rotational flexibility in the diethylamino group), variable-temperature NMR or molecular dynamics simulations may explain discrepancies .

Q. What are the best practices for refining crystallographic data of this compound using SHELX software?

  • Methodological Answer :
  • Data Preparation : Ensure high-resolution data (e.g., <1.0 Å) to resolve light atoms (e.g., oxygen, nitrogen). Preprocess data with SHELXC for scaling and outlier rejection .
  • Structure Solution : Use SHELXD for dual-space direct methods. For challenging cases (e.g., disordered side chains), apply restraints to bond lengths/angles.
  • Refinement : In SHELXL, iteratively refine anisotropic displacement parameters and validate using R-factors and residual electron density maps. For carboxylic acid groups, constrain hydrogen positions using AFIX commands .

Q. How can computational tools like ORTEP-3 aid in visualizing the molecular geometry of this compound?

  • Methodological Answer :
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, highlighting regions of structural flexibility (e.g., the diethylamino side chain). Compare with similar compounds (e.g., 4-[(2-Phenylethyl)amino]benzoic acid, which has a monoclinic P21/c space group) to identify packing interactions .
  • Mercury CSD : Analyze intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) to predict solubility and stability .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Assay Design : Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) with purified enzymes (e.g., tyrosinase or carbonic anhydrase). Include controls with known inhibitors (e.g., benzoic acid derivatives) .
  • Dose-Response Curves : Test concentrations spanning 0.1–100 μM to calculate IC50_{50} values. Account for competitive vs. non-competitive inhibition by analyzing Lineweaver-Burk plots .
  • Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on interactions between the carboxylic acid group and enzyme active sites .

Q. What protocols ensure the stability of this compound during long-term storage in research settings?

  • Methodological Answer :
  • Storage Conditions : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidation. Avoid moisture by using desiccants .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free benzoic acid). For light-sensitive compounds, validate storage stability under UV/Vis exposure .

Notes

  • For biological assays, validate compound purity (>95% by HPLC) to ensure reliable results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.